molecular formula C8N4Na2S3 B14788948 Disodium 2,2-dicyano-1-sulfidovinylsulfide

Disodium 2,2-dicyano-1-sulfidovinylsulfide

Katalognummer: B14788948
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: HYWLKIHMFJVWFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium 2,2-dicyano-1-sulfidovinylsulfide is a chemical compound with the molecular formula C4N2Na2S2. It is known for its unique structure, which includes two cyano groups and a sulfidovinyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2,2-dicyano-1-sulfidovinylsulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a sulfidovinyl precursor in the presence of sodium ions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 2,2-dicyano-1-sulfidovinylsulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The sulfidovinyl moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfidovinyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Disodium 2,2-dicyano-1-sulfidovinylsulfide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which disodium 2,2-dicyano-1-sulfidovinylsulfide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cyano groups can form strong interactions with active sites, while the sulfidovinyl moiety can undergo various chemical modifications. These interactions can modulate the activity of enzymes or alter protein structures, leading to changes in biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Disodium 2,2-dicyano-1,1-ethylenedithiolate
  • Disodium 2,2-dicyano-1,1-ethylenedithiolate
  • Disodium 2,2-dicyano-1,1-ethylenedithiolate

Uniqueness

Disodium 2,2-dicyano-1-sulfidovinylsulfide is unique due to its sulfidovinyl moiety, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.

Eigenschaften

Molekularformel

C8N4Na2S3

Molekulargewicht

294.3 g/mol

IUPAC-Name

disodium;[3-(3-azanidylidene-2-cyanoprop-2-enethioyl)sulfanyl-2-cyano-3-sulfanylideneprop-1-enylidene]azanide

InChI

InChI=1S/C8N4S3.2Na/c9-1-5(2-10)7(13)15-8(14)6(3-11)4-12;;/q-2;2*+1

InChI-Schlüssel

HYWLKIHMFJVWFA-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C#N)C(=S)SC(=S)C(=C=[N-])C#N)=[N-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.